molecular formula C4H13ClN2O2S B1448866 4-Aminobutane-1-sulfonamide hydrochloride CAS No. 860704-68-3

4-Aminobutane-1-sulfonamide hydrochloride

Cat. No.: B1448866
CAS No.: 860704-68-3
M. Wt: 188.68 g/mol
InChI Key: VRHNSJZWFOBKMY-UHFFFAOYSA-N
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Description

4-Aminobutane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H13ClN2O2S and a molecular weight of 188.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-aminobutane-1-sulfonamide hydrochloride typically involves the reaction of 4-aminobutane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound has a melting point of 127-129°C .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

4-Aminobutane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminobutane-1-sulfonamide hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-aminobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Aminobutane-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other sulfonamides .

Properties

IUPAC Name

4-aminobutane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNSJZWFOBKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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